molecular formula C10H14O3S B131406 Isopropyl 4-methylbenzenesulfonate CAS No. 2307-69-9

Isopropyl 4-methylbenzenesulfonate

Cat. No. B131406
CAS RN: 2307-69-9
M. Wt: 214.28 g/mol
InChI Key: SDQCGKJCBWXRMK-UHFFFAOYSA-N
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Patent
US08022218B2

Procedure details

At 0° C., 4-methyl-benzenesulfonyl chloride (3.8 g) was added to a solution of 2-propanol (6.12 ml) in pyridine (6.6 ml). The reaction mixture was stirred at 0° C. for 2 h and then at 20° C. for 16 h. The reaction mixture was poured into water (150 ml) and extracted with dichloromethane. The combined organic phases were washed with 3M aqueous HCl and sat. NaHCO3. After drying (MgSO4) and concentrating in vacuo, the title product was obtained as a pale yellow oil. Yield: 2.89 g. MS-ESI: [M+H]+=215.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
6.12 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:12][CH:13]([OH:15])[CH3:14].O>N1C=CC=CC=1>[CH:13]([O:15][S:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)(=[O:10])=[O:9])([CH3:14])[CH3:12]

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
6.12 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
6.6 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 20° C. for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with 3M aqueous HCl and sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)OS(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.